
6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound characterized by the presence of fluorine atoms at the 6th and 7th positions, a methyl group at the 2nd position, and a benzoxazine ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (e.g., chlorine) with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details are not extensively documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include chloropyrimidines and nucleophiles such as amines or alcohols.
Oxidation and Reduction: Typical reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with chloropyrimidines yield pyrimidine conjugates containing the benzoxazine fragment .
科学的研究の応用
6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus.
Materials Science: Its unique chemical structure makes it a potential candidate for the development of new materials with specific properties.
Biological Research: The compound’s interactions with various biological targets are of interest for understanding its potential therapeutic effects.
作用機序
The mechanism of action of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as viral proteins. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viruses like HSV-1 and influenza A by interfering with viral protein synthesis .
類似化合物との比較
Similar Compounds
7,8-Difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine: This compound is structurally similar but lacks the methyl group at the 2nd position.
5,7-Difluoro-2,3-dihydro-3-methyl-4H-pyran-4-one: Another related compound with a different ring structure and functional groups.
Uniqueness
6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the specific positioning of its fluorine atoms and the presence of a methyl group at the 2nd position
特性
IUPAC Name |
6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-3,5,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRZBWDGLUNUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC(=C(C=C2O1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)
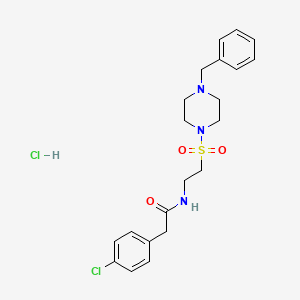
![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)
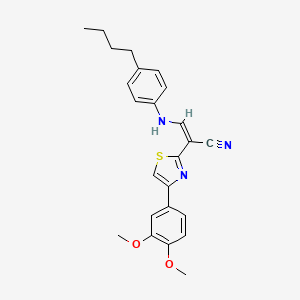
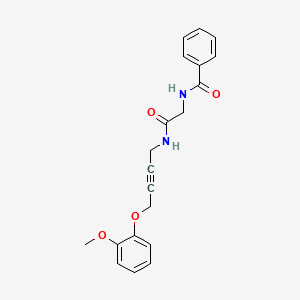
![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)
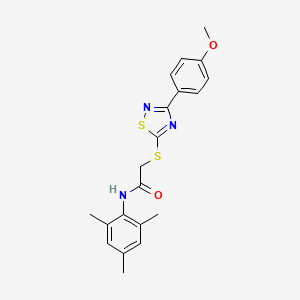
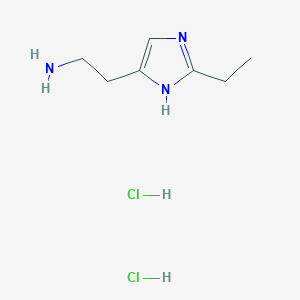

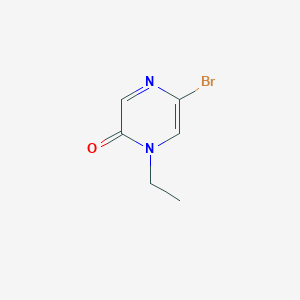

![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)
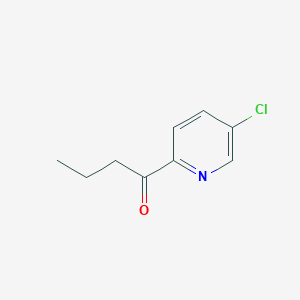
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-yl)propan-2-yl)acrylamide](/img/structure/B3001504.png)
